![molecular formula C5H4FNO B1303124 2-Fluoropyridin-4-ol CAS No. 22282-69-5](/img/structure/B1303124.png)
2-Fluoropyridin-4-ol
Description
2-Fluoropyridin-4-ol, also known as 2-fluoro-4-hydroxypyridine or 2-fluoro-1H-pyridin-4-one, is an organic compound with the molecular formula C5H4FNO . It has a molecular weight of 113.09 g/mol .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 2-Fluoropyridin-4-ol, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 2-Fluoropyridin-4-ol is represented by the InChI code1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
and the InChIKey BRLSDLHMGRDAPF-UHFFFAOYSA-N
. The Canonical SMILES representation is C1=CNC(=CC1=O)F
. Physical And Chemical Properties Analysis
2-Fluoropyridin-4-ol is a polar compound with a melting point of -1°C (30.2°F) and a density of 1.314 g/cm³ at room temperature. It is slightly soluble in water and highly soluble in polar organic solvents such as ethanol, methanol, and acetone. The compound has a topological polar surface area of 29.1 Ų .Scientific Research Applications
Synthesis of Fluorinated Pyridines
2-Fluoropyridin-4-ol: is a key intermediate in the synthesis of fluorinated pyridines, which are compounds with a wide range of applications due to their unique physical, chemical, and biological properties . The introduction of fluorine atoms into pyridine rings results in reduced basicity and reactivity compared to chlorinated and brominated analogues, making them valuable in creating more stable and selective products.
Radiopharmaceuticals
The compound is utilized in the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents . These agents are used in positron emission tomography (PET) scans, a type of nuclear medicine imaging that provides high-resolution pictures of functional processes in the body.
Agricultural Chemistry
In the search for new agricultural products with improved properties, 2-Fluoropyridin-4-ol serves as a building block for the introduction of fluorine atoms into lead structures . Fluorine-containing compounds have been commercialized as active ingredients in agricultural products due to their enhanced physical and biological properties.
Pharmaceutical Development
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom, with many medicinal candidates being discovered over the years . 2-Fluoropyridin-4-ol can be a precursor in the development of these fluorinated drugs, contributing to the steady increase in the development of fluorinated chemicals.
Chemical Synthesis
2-Fluoropyridin-4-ol: is involved in various chemical synthesis processes, where its incorporation can lead to the creation of novel compounds with desired properties for industrial applications .
properties
IUPAC Name |
2-fluoro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLSDLHMGRDAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376495 | |
Record name | 2-Fluoropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyridin-4-ol | |
CAS RN |
253435-42-6, 22282-69-5 | |
Record name | 2-Fluoro-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253435-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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